2-(3,5-Difluorobenzoyl)-5-methylpyridine
Overview
Description
“2-(3,5-Difluorobenzoyl)-5-methylpyridine” is likely a derivative of 3,5-Difluorobenzoyl chloride . The 3,5-Difluorobenzoyl chloride is a colorless to light yellow clear liquid .
Synthesis Analysis
3,5-Difluorobenzoyl chloride has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .Molecular Structure Analysis
The molecular formula for 3,5-Difluorobenzoyl chloride is C7H3ClF2O . The average mass is 176.548 Da and the monoisotopic mass is 175.984055 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluorobenzoyl chloride include a boiling point of 173-175°C, a density of 1.5, and a refractive index of n20/D 1.5031 (lit.) . It is a clear light yellow liquid .Scientific Research Applications
Structural Analysis and Chemical Properties
- Molecular Structure and Antioxidant Activity : A related phthalide derivative demonstrated significant antioxidant activities, suggesting potential applications in medicinal chemistry. It was characterized by X-ray diffraction and DFT calculations, revealing insights into its molecular structure and electronic properties (Yılmaz et al., 2020).
Application in Synthesis and Material Science
- Formation of Pyridoquinazolinones : A study on reactions involving similar compounds led to the formation of N,N’-diaroylpyridinium salts, crucial for the synthesis of pyridoquinazolinones. This process underscores the role of such compounds in complex organic syntheses (Nosova et al., 2004).
Coordination Polymers and Crystallography
- Coordination Polymers : The synthesis and structure of Co(II) complexes, involving similar molecular structures, were studied. These complexes form different three-dimensional structures based on the solvent used, indicating the potential of such compounds in designing coordination polymers (Pedireddi & Varughese, 2004).
Impact on Catalytic Processes
- Influence on Hydrodesulfurization and Hydrodenitrogenation : The effects of similar compounds on the hydrodesulfurization of dibenzothiophene and the hydrodenitrogenation of amines were examined. This research offers insights into how such compounds can influence important industrial catalytic processes (Egorova & Prins, 2004).
Electroluminescent Properties
- Electroluminescent Properties in Platinum(II) Complexes : Research into mono-cyclometalated Pt(II) complexes, using similar molecular structures, explored their electroluminescent properties. This indicates potential applications in material science and optoelectronics (Ionkin, Marshall, & Wang, 2005).
Safety And Hazards
properties
IUPAC Name |
(3,5-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-12(16-7-8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRYEPOSUWLDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221784 | |
Record name | (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzoyl)-5-methylpyridine | |
CAS RN |
1187164-71-1 | |
Record name | (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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